3-(2,5-Dimethylthiophen-3-yl)propanoic acid
Description
3-(2,5-Dimethylthiophen-3-yl)propanoic acid is a sulfur-containing organic compound featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions, linked to a propanoic acid chain at the 3-position. Thiophene derivatives are widely studied for their aromatic stability, electronic properties, and applications in pharmaceuticals and materials science. Notably, its amino-substituted variant, 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid (CAS 470704-56-4), has been documented but is commercially discontinued .
Properties
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYXIKBRYFHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 2,5-dimethylthiophene with propanoic acid derivatives under specific conditions. For example, the reaction may involve the use of sulfur and aqueous ammonia in dioxane at elevated temperatures, followed by treatment with aqueous potassium hydroxide solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of propanoic acids, including those with thiophene substituents, exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid have shown effective activity against various pathogens, including yeast-like fungi such as Candida species . This suggests potential applications in developing new antimicrobial agents.
Cancer Research
The compound has been investigated for its role in cancer therapeutics. Specifically, it has been utilized in the synthesis of PROTAC (Proteolysis Targeting Chimeras) systems that target and degrade specific proteins involved in cancer progression. In studies focusing on the BromoTag system, compounds related to this compound were tested for their efficacy in degrading BET proteins, which are implicated in various cancers . The results indicated that these compounds could effectively induce protein degradation, offering a novel approach to cancer treatment.
Material Science Applications
Synthesis of Functional Materials
The unique chemical properties of this compound facilitate its use in synthesizing functional materials such as polymers and organic semiconductors. The incorporation of thiophene moieties into polymer backbones enhances electrical conductivity and thermal stability, making them suitable for applications in organic electronics .
Electrochemical Sensors
Research indicates that thiophene-based compounds can be employed in the development of electrochemical sensors due to their ability to facilitate electron transfer processes. The use of this compound in sensor design can lead to improved sensitivity and selectivity for detecting various analytes .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the thiophene ring can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for various applications .
Comparison with Similar Compounds
Fluorinated Propanoic Acid Derivatives
Example Compounds :
- Propanoic acid, 2,2,3-trifluoro-3-[hexafluoro-3-(trifluoromethoxy)propoxy]- (CAS 919005-14-4)
- Propanoic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)- (ammonium salt, CAS 62037-80-3)
Key Differences :
- Substituents: Fluorinated chains in these compounds confer high thermal stability and lipophilicity, making them suitable for industrial applications (e.g., surfactants, coatings).
- Reactivity : Fluorinated derivatives are chemically inert due to strong C-F bonds, whereas the thiophene ring’s sulfur atom may participate in electrophilic substitution reactions.
- Environmental Impact : Fluorinated compounds are persistent pollutants, while thiophene-based analogs may degrade more readily .
Thiophene-Containing Amino Alcohols and Amines
Example Compounds :
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
Key Differences :
- Functional Groups: These compounds feature amino alcohol or ether groups, enhancing hydrogen-bonding capacity and basicity. The target compound’s carboxylic acid group increases acidity (pKa ~4-5) and solubility in polar solvents.
- Biological Activity: Amino alcohols/amines are often pharmacologically active (e.g., neurotransmitter analogs), whereas the carboxylic acid group in the target compound may enable use as a synthetic intermediate or in metal coordination .
Heterocyclic Propanoic Acid Derivatives
Example Compound :
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS 5724-76-5)
Key Differences :
- Heterocycle: The pyrrolidinone ring (a lactam) is polar and participates in hydrogen bonding, unlike the aromatic thiophene.
- Hazards: The pyrrolidinone derivative is associated with skin and respiratory irritation, while hazards for the thiophene analog remain undocumented but likely require similar precautions .
Amino-Substituted Thiophene Propanoic Acids
Example Compound :
- 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid (CAS 470704-56-4)
Key Differences :
- Acidity/Basicity: The amino group increases basicity, altering solubility and reactivity. The non-amino target compound is more acidic, favoring salt formation or esterification.
- Commercial Status: This amino derivative is discontinued, suggesting challenges in synthesis, stability, or market demand .
Biological Activity
3-(2,5-Dimethylthiophen-3-yl)propanoic acid is a thiophene derivative that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 214.29 g/mol. Its structure includes a thiophene ring substituted at the 2 and 5 positions with methyl groups, along with a propanoic acid moiety. This configuration contributes to its distinct electronic properties, making it a versatile compound for various applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 2,5-dimethylthiophene with propanoic acid derivatives under specific conditions, such as using sulfur and aqueous ammonia in dioxane at elevated temperatures, followed by treatment with potassium hydroxide solution.
Table 1: Summary of Synthesis Methods
| Method | Reagents | Conditions |
|---|---|---|
| Method A | 2,5-Dimethylthiophene, Propanoic Acid | Elevated temperature, Dioxane |
| Method B | Thiophene derivatives | Sulfur, Aqueous ammonia |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which may help in preventing oxidative stress-related damage in cells.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage induced by oxidative stress and neurotoxicity .
- Enzyme Modulation : Interaction studies have shown that it can modulate the activity of specific enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.
- π-π Stacking : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
These interactions are crucial for its biological activity and potential therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Neuroprotection Studies : In vitro experiments demonstrated that this compound significantly reduced cell death in neuronal cell lines exposed to oxidative stress agents like hydrogen peroxide .
- Enzyme Inhibition : Investigations into its effects on monoamine oxidase (MAO) showed promising results as a potential MAO inhibitor, which is relevant for treating neurodegenerative diseases .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique properties of this compound:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2,5-Dimethoxyphenyl)propanoic acid | Contains methoxy groups | |
| 2,5-Dimethylthiophene-3-boronic acid | Contains boronic acid group |
The distinct substitution pattern on the thiophene ring sets this compound apart from others, enhancing its potential utility in drug development.
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for 3-(2,5-Dimethylthiophen-3-yl)propanoic acid?
Answer: A robust synthesis route requires:
- Starting Material Selection: Use commercially available thiophene derivatives (e.g., 2,5-dimethylthiophene) to minimize precursor complexity.
- Protecting Groups: Employ tert-butyl or benzyl esters to protect the carboxylic acid moiety during reactive steps.
- Catalytic Conditions: Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) using Pd catalysts and ligand systems (e.g., Pd(PPh₃)₄) .
- Purification: Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate intermediates.
- Yield Optimization: Monitor reaction kinetics via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio for nucleophilic substitutions).
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area-under-curve analysis).
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) to confirm substituent positions (e.g., δ 2.2 ppm for methyl groups, δ 12.1 ppm for carboxylic proton) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 225.08 for C₁₁H₁₄O₂S).
- Melting Point: Compare experimental values (e.g., 145–147°C) to literature data to detect impurities .
Q. How can researchers screen the biological activity of this compound in vitro?
Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Structure-Activity Relationship (SAR): Modify the thiophene ring (e.g., halogen substitution) and compare bioactivity trends .
Advanced Research Questions
Q. How do substituents on the thiophene ring influence the compound’s acidity and solubility?
Answer: Electron-withdrawing groups (e.g., Cl, NO₂) increase acidity by stabilizing the deprotonated carboxylate. For example:
Q. What computational methods can predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) using PDB structures.
- DFT Calculations: Gaussian 09 to optimize geometry (B3LYP/6-31G* basis set) and calculate electrostatic potential maps for reactive sites .
- MD Simulations: GROMACS to model protein-ligand dynamics (100 ns trajectories) and assess binding stability.
Q. How can conflicting reports on the compound’s reactivity in cross-coupling reactions be resolved?
Answer:
- Controlled Replication: Repeat reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents.
- Catalyst Screening: Compare Pd₂(dba)₃, Pd(OAc)₂, and NiCl₂(dppe) in Heck couplings to identify optimal systems.
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediate species (e.g., oxidative addition complexes) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can this be addressed experimentally?
Answer: Discrepancies arise from:
- Polymorphism: Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Characterize via XRD.
- pH Dependency: Measure solubility across pH 1–10 (USP buffer systems) to account for ionization .
- Impurity Profiles: Quantify residual solvents (GC-MS) or byproducts (HPLC) that affect dissolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
